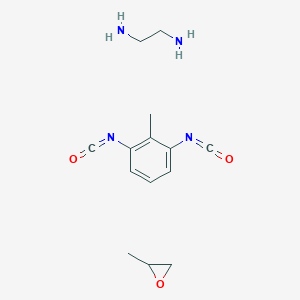
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane is a complex polymeric compound with the molecular formula C14H20N4O3 and a molecular weight of 292.33 g/mol. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves the polymerization of 1,2-ethanediamine with 1,3-diisocyanatomethylbenzene and methyloxirane. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反応の分析
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the polymer. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
科学的研究の応用
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The compound’s unique properties make it useful in biological research, including studies on polymer interactions with biological molecules.
Industry: The polymer is used in the production of coatings, adhesives, and other industrial materials.
作用機序
The mechanism of action of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be compared with other similar compounds, such as:
1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane: This compound has a similar structure but different properties and applications.
1,6-diisocyanatohexane: Another polymer with distinct chemical properties and uses. The uniqueness of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane lies in its specific combination of monomers, leading to unique properties and applications.
特性
CAS番号 |
103051-65-6 |
|---|---|
分子式 |
C14H20N4O3 |
分子量 |
292.33 g/mol |
IUPAC名 |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H8N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;3-1-2-4/h2-4H,1H3;3H,2H2,1H3;1-4H2 |
InChIキー |
CBIYHEVUZBOQQO-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
正規SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
同義語 |
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















